Cas no 1806587-57-4 (Ethyl 2-(carboxymethyl)-5-propionylbenzoate)

Ethyl 2-(carboxymethyl)-5-propionylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(carboxymethyl)-5-propionylbenzoate
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- インチ: 1S/C14H16O5/c1-3-12(15)10-6-5-9(8-13(16)17)11(7-10)14(18)19-4-2/h5-7H,3-4,8H2,1-2H3,(H,16,17)
- InChIKey: GZCBQCXYBDZUHE-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1C=C(C(CC)=O)C=CC=1CC(=O)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 350
- トポロジー分子極性表面積: 80.7
- 疎水性パラメータ計算基準値(XlogP): 1.8
Ethyl 2-(carboxymethyl)-5-propionylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015002942-250mg |
Ethyl 2-(carboxymethyl)-5-propionylbenzoate |
1806587-57-4 | 97% | 250mg |
504.00 USD | 2021-06-21 | |
Alichem | A015002942-1g |
Ethyl 2-(carboxymethyl)-5-propionylbenzoate |
1806587-57-4 | 97% | 1g |
1,475.10 USD | 2021-06-21 | |
Alichem | A015002942-500mg |
Ethyl 2-(carboxymethyl)-5-propionylbenzoate |
1806587-57-4 | 97% | 500mg |
806.85 USD | 2021-06-21 |
Ethyl 2-(carboxymethyl)-5-propionylbenzoate 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
Ethyl 2-(carboxymethyl)-5-propionylbenzoateに関する追加情報
Ethyl 2-(carboxymethyl)-5-propionylbenzoate (CAS No. 1806587-57-4): A Comprehensive Overview in Modern Chemical Research
Ethyl 2-(carboxymethyl)-5-propionylbenzoate, identified by the CAS number 1806587-57-4, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This organic molecule, characterized by its intricate structure, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of both carboxymethyl and propionyl functional groups in its molecular framework suggests a versatile reactivity that could be exploited for various synthetic pathways.
The compound's structure, featuring a benzoate core with substituents at the 2nd and 5th positions, makes it a candidate for further exploration in medicinal chemistry. Specifically, the carboxymethyl group introduces a hydrophilic character, which can enhance solubility and bioavailability, while the propionyl group adds a lipophilic moiety, potentially improving membrane permeability. This balance of polar and non-polar features is crucial for designing molecules that can interact effectively with biological targets.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, neurodegeneration, and metabolic disorders. Ethyl 2-(carboxymethyl)-5-propionylbenzoate has shown promise in preliminary studies as a potential scaffold for such applications. Its benzoate core is a well-known pharmacophore found in many bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants.
One of the most exciting aspects of this compound is its potential role in the synthesis of derivatives with enhanced pharmacological properties. Researchers have been exploring methods to modify the functional groups on the benzoate ring to create new analogs with improved selectivity and reduced side effects. For instance, the introduction of additional hydroxyl or amino groups could lead to compounds with enhanced binding affinity to specific enzymes or receptors.
The synthesis of Ethyl 2-(carboxymethyl)-5-propionylbenzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by esterification and functional group transformations. Advanced techniques such as flow chemistry have also been employed to improve reaction efficiency and scalability.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between Ethyl 2-(carboxymethyl)-5-propionylbenzoate and biological targets. These studies help predict binding affinities, metabolic stability, and potential toxicity profiles. By leveraging machine learning algorithms, researchers can accelerate the design process by identifying promising derivatives without extensive experimental screening.
The compound's potential applications extend beyond pharmaceuticals into materials science and agrochemicals. Its unique structural features make it a valuable building block for designing polymers with specific properties or for developing novel pesticides that target pest-specific enzymes.
In conclusion, Ethyl 2-(carboxymethyl)-5-propionylbenzoate (CAS No. 1806587-57-4) represents a fascinating molecule with diverse applications in modern chemical research. Its structural versatility and potential biological activity make it a compelling candidate for further investigation. As research continues to uncover new synthetic methodologies and computational tools, the possibilities for utilizing this compound in drug discovery and beyond are bound to expand.
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